molecular formula C14H22N2O2 B1444906 Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate CAS No. 443900-39-8

Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate

Cat. No.: B1444906
CAS No.: 443900-39-8
M. Wt: 250.34 g/mol
InChI Key: PDVNJUSGJBBXAH-UHFFFAOYSA-N
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Description

Tert-butyl carbamate is a white to slightly yellow needle-like compound . It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

Tert-butyl carbamates are produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .


Molecular Structure Analysis

The molecular formula of Tert-butyl (2-aminoethyl)(ethyl)carbamate is C9H20N2O2 . The average mass is 188.267 Da and the monoisotopic mass is 188.152481 Da .


Chemical Reactions Analysis

Tert-butyl carbamate has been used in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .

Scientific Research Applications

Synthesis of tert-Butyl Carbamates Tert-butyl carbamates are crucial intermediates in the synthesis of biologically active compounds. Zhao et al. (2017) optimized a rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, achieving an 81% yield over three steps, demonstrating the compound's importance in pharmaceutical chemistry (Bingbing Zhao et al., 2017).

Structural Characterization and Hydrogen Bond Interactions Carbamate derivatives such as tert-butyl carbamates exhibit intriguing hydrogen bond interactions, contributing to their structural integrity and potential pharmaceutical applications. Das et al. (2016) explored the crystal structure and hydrogen bond interactions of tert-butyl carbamate derivatives, highlighting the significance of molecular assembly and hydrogen bonding in the structural design of pharmaceuticals (U. Das et al., 2016).

Deprotection in Organic Synthesis Tert-butyl carbamates play a pivotal role in protecting functional groups during organic synthesis. Li et al. (2006) demonstrated the effectiveness of aqueous phosphoric acid in deprotecting tert-butyl carbamates under mild conditions, preserving the stereochemical integrity of the substrates. This method offers good selectivity and convenience, emphasizing the importance of tert-butyl carbamates in synthetic chemistry (Bryan Li et al., 2006).

Mechanism of Action

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .

Future Directions

Tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 with potential use in osteoarthritis therapy .

Properties

IUPAC Name

tert-butyl N-[[2-(aminomethyl)phenyl]methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-12-8-6-5-7-11(12)9-15/h5-8H,9-10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVNJUSGJBBXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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